molecular formula C12H20O3 B13150994 Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

Cat. No.: B13150994
M. Wt: 212.28 g/mol
InChI Key: GHDYRXDFFKVGAB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound is generally conducted in large-scale reactors where the reaction parameters can be tightly controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.7]decane-2-carboxylate
  • Methyl 2-methyl-1-oxaspiro[2.6]decane-2-carboxylate

Uniqueness

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-11(10(13)14-2)12(15-11)8-6-4-3-5-7-9-12/h3-9H2,1-2H3

InChI Key

GHDYRXDFFKVGAB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCCCC2)C(=O)OC

Origin of Product

United States

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